N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. This compound is of significant interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves several steps. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine under controlled temperatures .
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play a crucial role in the inflammatory process . The compound’s anti-inflammatory effects are mediated through the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain .
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substituents and specific activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar in structure but with variations in the morpholino group, affecting their biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-16-5-4-6-18(15-16)22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-19(28-3)8-7-17(2)21(20)30-23;/h4-8,15H,9-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVLYUHMCDNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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